molecular formula C5H2BrFN2O2 B13026299 5-Bromo-4-fluoro-2-nitropyridine

5-Bromo-4-fluoro-2-nitropyridine

Cat. No.: B13026299
M. Wt: 220.98 g/mol
InChI Key: CZILUNMFAFDWCV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitropyridine typically involves the introduction of bromine, fluorine, and nitro groups onto a pyridine ring. One common method involves the nitration of 5-bromo-4-fluoropyridine using nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-fluoro-2-nitropyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitropyridine involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and fluorine groups, can influence the compound’s reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 4-Fluoro-2-nitropyridine
  • 2-Bromo-5-fluoropyridine
  • 2-Fluoro-5-nitropyridine

Uniqueness

5-Bromo-4-fluoro-2-nitropyridine is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

IUPAC Name

5-bromo-4-fluoro-2-nitropyridine

InChI

InChI=1S/C5H2BrFN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H

InChI Key

CZILUNMFAFDWCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Br)F

Origin of Product

United States

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